

Cerevisterol derivatives and their potential bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Cerevisterol			
Cat. No.:	B1209023	Get Quote		

An in-depth technical guide for researchers, scientists, and drug development professionals exploring the synthesis, characterization, and potential bioactivities of **cerevisterol** and its derivatives.

Executive Summary

Cerevisterol, a naturally occurring ergosterol derivative found predominantly in fungi, has emerged as a molecule of significant interest in pharmaceutical research. This technical guide provides a comprehensive overview of the known bioactivities of **cerevisterol** and related compounds, with a focus on its anti-inflammatory, antimicrobial, and anticancer properties. We delve into the molecular mechanisms underlying these activities, present quantitative data from key studies in structured tables, and provide detailed experimental protocols for the assays cited. Furthermore, this guide includes mandatory visualizations of critical signaling pathways and experimental workflows, rendered using Graphviz, to facilitate a deeper understanding of the scientific principles and methodologies discussed.

Introduction to Cerevisterol

Cerevisterol (5α -ergosta-7,22-diene- 3β ,5, 6β -triol) is a polyhydroxylated sterol first isolated from the yeast Saccharomyces cerevisiae in the 1930s.[1] Its unique structure and wide distribution in the fungal kingdom have prompted investigations into its biological functions.[1]

Chemical Structure and Properties

Chemical Formula: C₂₈H₄₆O₃[1]

Molar Mass: 430.673 g·mol-1[1]

Appearance: White amorphous solid.[1]

Solubility: Soluble in DMSO, ethanol, and methanol.[2]

• Stability: **Cerevisterol** is a stable molecule, showing resilience to degradation upon exposure to light and air.[1]

Natural Occurrence

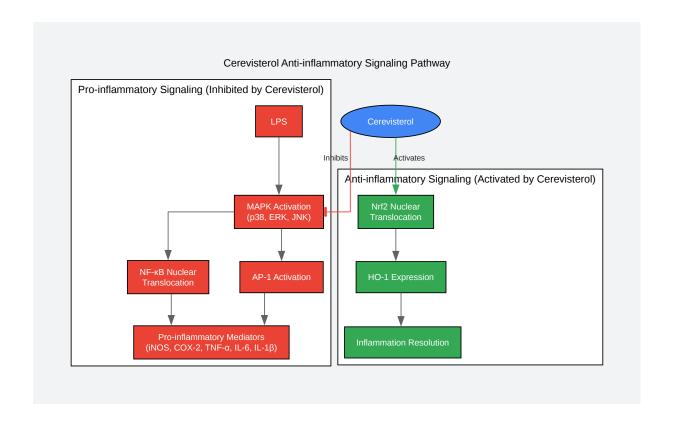
Initially discovered in yeast, **cerevisterol** has since been identified in a wide array of fungi, including various species of mushrooms and endophytic fungi like Fusarium solani.[1][3][4] It has also been found in other organisms, such as deep-water corals.[1]

Potential Bioactivities of Cerevisterol and its Derivatives

Cerevisterol exhibits a range of biological activities, positioning it as a promising lead compound for drug development.

Anti-inflammatory Activity

Cerevisterol has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.


2.1.1 Mechanism of Action: Dual Modulation of Inflammatory Pathways

Studies on lipopolysaccharide (LPS)-stimulated macrophages have revealed that **cerevisterol** exerts its anti-inflammatory effects through two primary mechanisms:

Suppression of Pro-inflammatory Pathways: Cerevisterol inhibits the activation of Mitogen-Activated Protein Kinases (MAPKs), which in turn prevents the nuclear translocation of critical transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][4][5] This blockade leads to a significant reduction in the expression and production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-

- 2 (COX-2), and pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF- α), interleukin-6 (IL-6), and interleukin-1 β (IL-1 β).[4][5]
- Activation of an Anti-inflammatory Pathway: Concurrently, cerevisterol promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[4][5] This action upregulates the expression of the potent antioxidant enzyme hemeoxygenase-1 (HO-1), which plays a crucial role in resolving inflammation.[4][5]

Click to download full resolution via product page

Caption: Cerevisterol's dual anti-inflammatory mechanism.

2.1.2 Quantitative Anti-inflammatory Data

The inhibitory effects of **cerevisterol** on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages are summarized below.

Mediator	Concentration (µM)	Inhibition	Reference
Nitric Oxide (NO)	2.5 - 20	Dose-dependent	[2][4]
Prostaglandin E2 (PGE2)	2.5 - 20	Dose-dependent	[2][4]
TNF-α	2.5 - 20	Dose-dependent	[2][4]
IL-6	2.5 - 20	Dose-dependent	[2][4]
IL-1β	2.5 - 20	Dose-dependent	[4]

Antimicrobial Activity

Cerevisterol has been isolated as an active antimicrobial agent from wood-decaying mushrooms, demonstrating activity against a panel of bacteria and fungi.

2.2.1 Spectrum of Activity and Resistance Modification

Cerevisterol shows selective antimicrobial activity. It is effective against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, as well as the fungus Aspergillus niger. [2][6][7] Interestingly, it also exhibits resistance-modifying activities, potentiating the effects of conventional antibiotics such as erythromycin and ampicillin at sub-inhibitory concentrations.[6] [7]

2.2.2 Quantitative Antimicrobial Data

The minimum inhibitory concentrations (MIC) and minimum bactericidal/fungicidal concentrations (MBC/MFC) for **cerevisterol** against various pathogens are detailed below.

Organism	Туре	MIC (μg/mL)	MBC/MFC (µg/mL)	Reference
Salmonella typhi	Gram-negative	25	50	[6][7]
Staphylococcus aureus	Gram-positive	25	100	[2][6][7]
Enterococcus faecalis	Gram-positive	50	200	[2][6][7]
Aspergillus niger	Fungus	25	100	[2][6][7]

Anticancer Activity

Cerevisterol and its structural analogs have shown promise as anticancer agents through their cytotoxic effects on various cancer cell lines.

2.3.1 Cytotoxic Effects

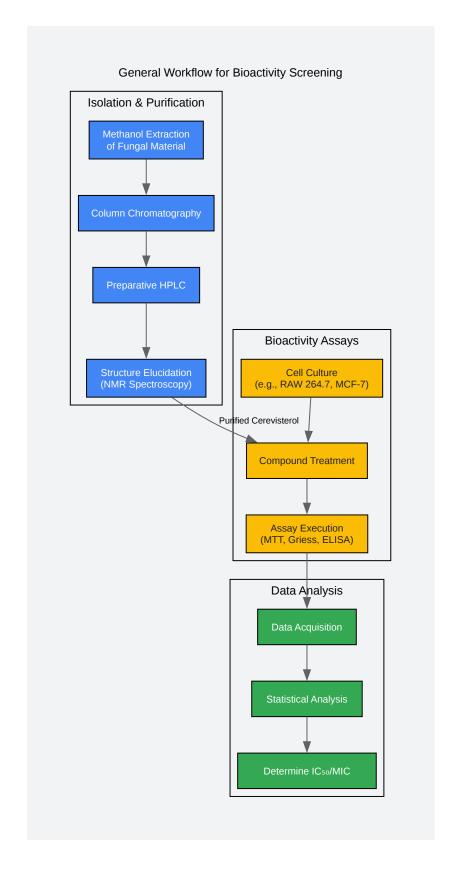
Cerevisterol has been shown to be cytotoxic to several human cancer cell lines, including those from breast (MCF-7, MDA-MB-231) and colon (Caco-2) cancers.[2] Earlier studies also noted its cytotoxicity against mouse P388 leukemia cells.[1]

2.3.2 Activity of Related Incisterol Derivatives

Research into structurally related fungal products, such as demethylincisterol A3 (DM-A3), has revealed potent and multi-faceted anticancer mechanisms. DM-A3 inhibits the Wnt signaling pathway, the tyrosine phosphatase SHP2, and acetylcholinesterase, highlighting the potential of the broader incisterol chemical scaffold in oncology.[8][9]

2.3.3 Quantitative Anticancer Data

The effective concentrations (EC₅₀) of **cerevisterol** required to inhibit the proliferation of various cancer cell lines are presented below.



Cell Line	Cancer Type	EC ₅₀ (μΜ)	Reference
Caco-2	Colon Cancer	37.6	[2]
MDA-MB-231	Breast Cancer	52.4	[2]
MCF-7	Breast Cancer	64.5	[2]
PC3	Prostate Cancer	>100	[2]
PANC-1	Pancreatic Cancer	>100	[2]
A549	Lung Cancer	>100	[2]

Key Experimental Methodologies

This section provides an overview of the standard protocols used to isolate **cerevisterol** and evaluate its bioactivities.

Click to download full resolution via product page

Caption: Workflow from isolation to bioactivity analysis.

Bioactivity-Guided Isolation of Cerevisterol

- Extraction: The source material (e.g., dried, powdered mushrooms) is extracted with a solvent such as methanol.
- Fractionation: The crude extract undergoes bioactivity-guided fractionation using column chromatography over silica gel.
- Purification: Active fractions are further purified using preparative high-performance liquid chromatography (HPLC).[6][7]
- Structure Elucidation: The structure of the purified compound is confirmed using nuclear magnetic resonance (NMR) spectroscopy and comparison with published spectral data.[6][7]

In Vitro Anti-inflammatory Assays

- Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded in multi-well plates.[3]
- Treatment: Cells are pre-treated with various concentrations of cerevisterol (e.g., 2.5–20 μM) for a specified period (e.g., 3-20 hours) before being stimulated with an inflammatory agent like LPS (1 μg/mL).[3][4]
- Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. Absorbance is read at ~540 nm.
- Cytokine and PGE₂ Measurement: Levels of TNF-α, IL-6, IL-1β, and PGE₂ in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
- Gene and Protein Expression: The effects on the expression of iNOS, COX-2, and signaling proteins are analyzed via RT-PCR (for mRNA levels) and Western blotting (for protein levels).[4][5]

Antimicrobial Susceptibility Testing

 Method: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC).[6][7]

- Preparation: A two-fold serial dilution of cerevisterol is prepared in a 96-well microtiter plate containing a suitable broth medium.
- Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
- Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- MIC Determination: The MIC is defined as the lowest concentration of cerevisterol that completely inhibits visible growth of the microorganism.
- MBC/MFC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar.[6][7]

In Vitro Cytotoxicity Assays

- Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability.[4]
- Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
- Treatment: Cells are treated with a range of concentrations of **cerevisterol** for a defined period (e.g., 24-72 hours).
- MTT Incubation: MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- Data Analysis: The absorbance is measured with a microplate reader (~570 nm). Cell viability is expressed as a percentage relative to the untreated control, and the EC50/IC50 value is calculated.

Conclusion and Future Perspectives

Cerevisterol and its derivatives represent a promising class of natural products with a compelling range of bioactivities. The well-elucidated anti-inflammatory mechanism, involving the dual regulation of NF-κB and Nrf2 pathways, makes it a strong candidate for development as a therapeutic for inflammatory diseases. Its selective antimicrobial and anticancer properties further underscore its potential. Future research should focus on the semi-synthesis of novel derivatives to improve potency and selectivity, as well as in vivo studies to validate the preclinical findings presented in this guide. The exploration of the incisterol scaffold, in particular, may yield next-generation therapeutics for a variety of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Cerevisterol Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cerevisterol Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerevisterol Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Anticancer Activity of Demethylincisterol A3 and Related Incisterol-Type Fungal Products -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cerevisterol derivatives and their potential bioactivities].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209023#cerevisterol-derivatives-and-their-potential-bioactivities]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com